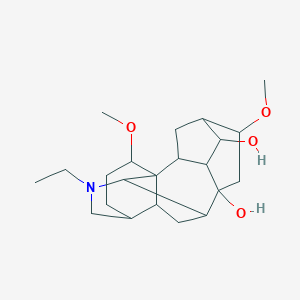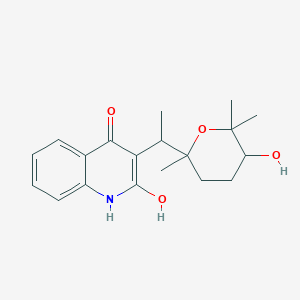
Propybicyphat
Descripción general
Descripción
Propybicyphat is a synthetic compound that has been used in laboratory experiments for over a decade. It is a derivative of the naturally occurring compound, propofol, and has been used to study the effects of anesthetics on the body. This compound is a unique compound because it has a high degree of safety and efficacy, making it an attractive option for laboratory experiments.
Aplicaciones Científicas De Investigación
Propolis in Pharmacological Research :
- Propolis has diverse biological activities, and its chemical variability is a challenge for biological studies. Researchers focus on bioassay-guided studies and comparative biological studies of propolis from different origins and compositions, valuable for propolis standardization and practical applications in therapy (Bankova, 2005).
Immunomodulatory and Antitumor Properties of Propolis :
- Propolis is known for its immunomodulatory and antitumor properties, impacting antibody production and cells of the immune system. Its modulatory action on macrophages, natural killer cells, and lymphoproliferation is notable. The antitumor potential and anticarcinogenic and antimutagenic properties of propolis are significant research areas (Sforcin, 2007).
Propolis as a Candidate for Drug Development :
- Propolis shows therapeutic properties in various in vitro and in vivo protocols. Research suggests its potential for drug development against tumors, infections, allergies, diabetes, ulcers, and immunomodulation. Clinical research is essential for understanding its efficacy in humans (Sforcin & Bankova, 2011).
Propolis in Oral Health and Dentistry :
- Propolis exhibits antimicrobial properties, making it a potential agent in oral health. It is researched for its application in oral care products, periodontics, pathology, and cariology. The rise in patents for propolis in dentistry indicates its growing significance in this field (Barboza et al., 2021).
Polish Contributions to Propolis Research and Wound Healing :
- Polish scientists have significantly contributed to propolis research, particularly in wound healing. They have explored propolis composition, its antioxidant, anti-inflammatory, antimicrobial, antiapoptotic, anticancer properties, and application in dentistry and wound treatment. Propolis ointments show promise in accelerating the healing process in wound treatment (Rojczyk et al., 2020).
Mecanismo De Acción
Target of Action
Propybicyphat primarily targets the GABA-gated chloride channels . These channels play a crucial role in inhibitory neurotransmission in the central nervous system. When activated, they allow the passage of chloride ions across the membrane, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .
Mode of Action
This compound acts as a non-competitive antagonist at the GABA-gated chloride channels When this compound is bound, it alters the conformation of the channel in a way that inhibits the passage of chloride ions, even in the presence of gaba .
Biochemical Pathways
GABAergic neurotransmission pathway . This pathway is involved in a variety of physiological processes, including mood regulation, pain perception, and sleep-wake cycles .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of GABA-gated chloride channels. By blocking these channels, this compound can disrupt inhibitory neurotransmission, potentially leading to increased neuronal excitability . The specific effects would likely depend on the particular neurons and circuits involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its target . Additionally, the physiological environment within the body, including factors like the presence of other neurotransmitters or drugs, can influence the compound’s efficacy .
Análisis Bioquímico
Biochemical Properties
Propybicyphat interacts with GABA receptors in the nervous system . These receptors are proteins that respond to the neurotransmitter GABA, which is the chief inhibitory compound in the mature vertebrate central nervous system. The interaction between this compound and these receptors leads to a blockage of the chloride channel, thereby inhibiting the action of GABA .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a GABA antagonist. By blocking the GABA-gated chloride channels, this compound can influence cell function by altering the cell’s response to GABA. This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to GABA receptors and blocking the chloride channel . This prevents the influx of chloride ions into the cell, which is a key step in the action of GABA. As a result, this compound can inhibit the activation of GABA receptors and alter gene expression related to GABA signaling .
Metabolic Pathways
This compound is involved in the GABA signaling pathway . It interacts with GABA receptors, which are enzymes that play a key role in this pathway. The compound’s effects on this pathway can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are related to its role as a GABA antagonist .
Subcellular Localization
The subcellular localization of this compound is related to its role as a GABA antagonist .
Propiedades
IUPAC Name |
4-propyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O4P/c1-2-3-7-4-9-12(8,10-5-7)11-6-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIFWHFHQUNJBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12COP(=O)(OC1)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058389 | |
| Record name | Propybicyphat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51486-74-9 | |
| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-propyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51486-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-(n-propyl)-, cyclic phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051486749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propybicyphat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)











